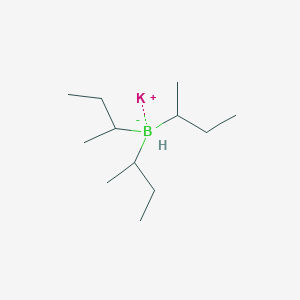

Potassium;tri(butan-2-yl)boranuide

Descripción general

Descripción

Potassium;tri(butan-2-yl)boranuide is an organoboron compound widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical transformations. The compound is typically available as a solution in tetrahydrofuran (THF) and is often referred to by its trade name, K-Selectride .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium;tri(butan-2-yl)boranuide is synthesized by reacting potassium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The resulting product is then dissolved in tetrahydrofuran to create a stable solution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure the purity and stability of the final product. The compound is then packaged in moisture-free containers to maintain its reactivity .

Análisis De Reacciones Químicas

Types of Reactions

Potassium;tri(butan-2-yl)boranuide primarily undergoes reduction reactions. It is highly effective in the stereoselective reduction of ketones, aldehydes, and other carbonyl compounds. The compound can also participate in regioselective reactions with transition metal ligands .

Common Reagents and Conditions

The reduction reactions involving this compound are typically carried out in tetrahydrofuran as the solvent. The reactions are often performed under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. Common reagents used alongside this compound include various transition metal catalysts .

Major Products Formed

The major products formed from the reduction reactions of this compound are the corresponding alcohols from ketones and aldehydes. The compound’s high selectivity ensures that the desired stereoisomer is predominantly formed .

Aplicaciones Científicas De Investigación

Potassium;tri(butan-2-yl)boranuide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which Potassium;tri(butan-2-yl)boranuide exerts its effects involves the transfer of a hydride ion to the substrate. This hydride transfer is facilitated by the boron atom in the compound, which acts as a Lewis acid, stabilizing the transition state and promoting the reduction reaction. The molecular targets of this compound are typically carbonyl groups in organic molecules, leading to the formation of alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Lithium Tri-sec-butylborohydride: Similar in structure and reactivity, but uses lithium instead of potassium.

Sodium Tri-sec-butylborohydride: Another similar compound, but with sodium as the counterion.

Lithium Triethylborohydride: A related compound with different alkyl groups attached to the boron atom.

Uniqueness

Potassium;tri(butan-2-yl)boranuide is unique due to its high selectivity and reactivity in reduction reactions. Its potassium counterion provides distinct reactivity compared to its lithium and sodium counterparts, making it particularly useful in specific synthetic applications .

Actividad Biológica

Potassium;tri(butan-2-yl)boranuide, also known as potassium tri-sec-butylborohydride, is a chemical compound with the molecular formula . This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its tri-sec-butylborohydride structure, which imparts specific reactivity patterns beneficial in synthetic chemistry. Its unique structure allows it to act as a reducing agent in various chemical reactions, particularly in the reduction of carbonyl compounds.

Biological Activity

The biological activity of this compound is primarily associated with its role as a reducing agent. It has been studied for its potential effects on cellular processes and its interactions with biological molecules.

- Reduction Reactions : The compound acts as a hydride donor, facilitating the reduction of various functional groups, including aldehydes and ketones. This property is crucial in organic synthesis where selective reductions are required.

- Cellular Interactions : Preliminary studies suggest that this compound may influence cellular pathways by altering redox states within cells. This can lead to changes in gene expression and metabolic processes.

In Vitro Studies

Recent research has explored the effects of this compound on different cell lines:

- Cell Viability : Studies indicate that this compound exhibits low toxicity at certain concentrations, making it a candidate for further exploration in drug development.

- Gene Expression : Experiments have shown that exposure to this compound can modulate the expression of genes involved in oxidative stress response, suggesting a potential role in protecting cells from oxidative damage.

Case Studies

- Synthesis Applications : In a study focusing on the synthesis of complex organic molecules, this compound was utilized to achieve high yields in the reduction of ketones to alcohols, demonstrating its effectiveness as a reducing agent.

- Toxicity Assessments : Toxicological evaluations revealed that while high concentrations can lead to cytotoxic effects, lower doses did not significantly impact cell viability, indicating a threshold for safe use.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C12H28BK |

| Molecular Weight | 232.4 g/mol |

| Reducing Agent Type | Tri-sec-butylborohydride |

| Typical Concentration Range | 0.1 - 1.0 M |

Propiedades

IUPAC Name |

potassium;tri(butan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEDTYWJTOUTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index] | |

| Record name | Potassium tri-sec-butylborohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54575-49-4 | |

| Record name | Potassium tri-sec-butylborohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54575-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium tri-sec-butylborohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.